4-(2-Chloro-5-hydroxyphenyl)picolinic acid
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Overview
Description
4-(2-Chloro-5-hydroxyphenyl)picolinic acid is a chemical compound belonging to the family of picolinic acids. This compound is characterized by the presence of a chloro and hydroxy group on the phenyl ring, which is attached to the picolinic acid moiety. Picolinic acids are known for their biological and pharmaceutical properties, making them a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-hydroxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-hydroxybenzaldehyde and picolinic acid.
Condensation Reaction: The aldehyde group of 2-chloro-5-hydroxybenzaldehyde reacts with the amino group of picolinic acid under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-hydroxyphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
4-(2-Chloro-5-hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A parent compound with similar coordination chemistry properties.
4-Chloro-2-pyridinecarboxylic Acid: Shares the chloro and carboxylic acid functional groups but lacks the hydroxy group.
5-Chloro-2-picolinic Acid: Similar structure but with different substitution patterns on the phenyl ring
Uniqueness
4-(2-Chloro-5-hydroxyphenyl)picolinic acid is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(2-chloro-5-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-2-1-8(15)6-9(10)7-3-4-14-11(5-7)12(16)17/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRHFTRCRIJOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=NC=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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